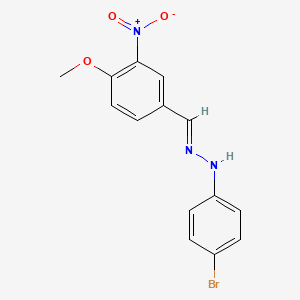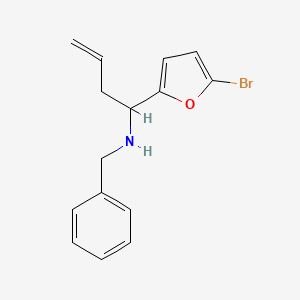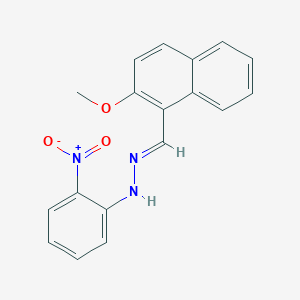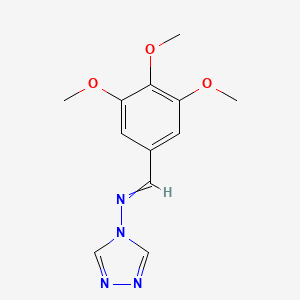
4-methoxy-3-nitrobenzaldehyde (4-bromophenyl)hydrazone
Übersicht
Beschreibung
4-methoxy-3-nitrobenzaldehyde (4-bromophenyl)hydrazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MNBH and has a molecular formula of C14H11BrN2O3. MNBH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Wissenschaftliche Forschungsanwendungen
MNBH has been extensively studied for its potential applications in various fields such as chemistry, biochemistry, and medicine. One of the significant scientific research applications of MNBH is its use as a fluorescent probe for the detection of copper ions. MNBH exhibits a high selectivity and sensitivity towards copper ions, making it an ideal candidate for the detection of copper ions in biological and environmental samples.
Wirkmechanismus
The mechanism of action of MNBH involves the chelation of copper ions. MNBH contains a hydrazone group that can form a stable complex with copper ions. The resulting complex exhibits a strong fluorescence emission, which can be used for the detection of copper ions.
Biochemical and Physiological Effects
MNBH has been shown to exhibit low cytotoxicity towards various cell lines, making it a promising candidate for biological applications. MNBH has also been shown to exhibit antioxidant activity, which can be attributed to its ability to chelate copper ions. Additionally, MNBH has been shown to exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of MNBH is its high selectivity and sensitivity towards copper ions. MNBH can be used for the detection of copper ions in biological and environmental samples with high accuracy. However, one of the limitations of MNBH is its limited solubility in water, which can affect its performance in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research on MNBH. One of the potential future directions is the development of MNBH-based fluorescent probes for the detection of other metal ions. Another potential future direction is the investigation of the biological activity of MNBH and its derivatives. Additionally, the synthesis of MNBH analogs with improved solubility and selectivity towards copper ions can also be a potential future direction.
Conclusion
In conclusion, 4-methoxy-3-nitrobenzaldehyde (4-bromophenyl)hydrazone is a chemical compound that has potential applications in various fields. The synthesis of MNBH involves the reaction between 4-bromoaniline and 4-methoxy-3-nitrobenzaldehyde in the presence of hydrazine hydrate. MNBH has been extensively studied for its potential applications in various fields such as chemistry, biochemistry, and medicine. MNBH exhibits a high selectivity and sensitivity towards copper ions, making it an ideal candidate for the detection of copper ions in biological and environmental samples. The mechanism of action of MNBH involves the chelation of copper ions. MNBH exhibits low cytotoxicity towards various cell lines and has been shown to exhibit antioxidant and antibacterial activity. One of the significant advantages of MNBH is its high selectivity and sensitivity towards copper ions. However, its limited solubility in water can affect its performance in aqueous systems. There are several future directions for the research on MNBH, including the development of MNBH-based fluorescent probes for the detection of other metal ions and the investigation of the biological activity of MNBH and its derivatives.
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c1-21-14-7-2-10(8-13(14)18(19)20)9-16-17-12-5-3-11(15)4-6-12/h2-9,17H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIGLODNRPEWNS-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3839812.png)
![N-[3-(3-methoxy-2-pyrazinyl)phenyl]acetamide](/img/structure/B3839813.png)
![3-iodo-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3839816.png)



![3-[(carboxymethyl)sulfonyl]benzoic acid](/img/structure/B3839852.png)


![3-(5-methyl-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839865.png)
![1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol](/img/structure/B3839876.png)
